molecular formula C12H8N2S2 B067949 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol CAS No. 182198-89-6

5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B067949
CAS No.: 182198-89-6
M. Wt: 244.3 g/mol
InChI Key: LNOFOMVIGAWPSJ-UHFFFAOYSA-N
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Description

WAY-358667-A is a chemical compound known for its role as an inhibitor of human protein kinase CK2 . This enzyme is involved in various cellular processes, including cell cycle control, apoptosis, and DNA repair. The inhibition of protein kinase CK2 by WAY-358667-A makes it a valuable tool in scientific research, particularly in studies related to cancer and other diseases where CK2 plays a critical role.

Preparation Methods

The synthesis of WAY-358667-A involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. general synthetic methods for similar compounds often involve:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of specific functional groups via substitution reactions.

    Step 3: Purification and crystallization to obtain the final product with high purity.

Industrial production methods for WAY-358667-A would likely involve optimization of these steps to ensure scalability, cost-effectiveness, and compliance with regulatory standards.

Chemical Reactions Analysis

WAY-358667-A undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the core structure, potentially altering its inhibitory activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing functional groups with new ones.

    Hydrolysis: This reaction can break down the compound into smaller fragments, which can be useful for studying its structure and activity.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-358667-A has several applications in scientific research:

    Chemistry: Used as a tool to study the inhibition of protein kinase CK2 and its effects on various biochemical pathways.

    Biology: Helps in understanding the role of CK2 in cellular processes such as cell cycle regulation and apoptosis.

    Medicine: Investigated for its potential therapeutic applications in diseases where CK2 is implicated, such as cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting CK2.

Comparison with Similar Compounds

WAY-358667-A is unique in its specific inhibition of human protein kinase CK2. Similar compounds include:

    TBB (4,5,6,7-Tetrabromobenzotriazole): Another CK2 inhibitor with a different chemical structure.

    CX-4945 (Silmitasertib): A potent and selective CK2 inhibitor currently under investigation for its therapeutic potential in cancer treatment.

    DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole): A CK2 inhibitor with a distinct mechanism of action compared to WAY-358667-A.

Each of these compounds has unique properties and applications, making them valuable tools in the study of CK2 and its role in various diseases.

Properties

IUPAC Name

5-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2S2/c15-11-10-9(8-4-2-1-3-5-8)6-16-12(10)14-7-13-11/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOFOMVIGAWPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=S)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182198-89-6
Record name 5-phenylthieno[2,3-d]pyrimidine-4-thiol
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